Product packaging for 2-(2-Ethylphenyl)-2-methylpropanoic acid(Cat. No.:)

2-(2-Ethylphenyl)-2-methylpropanoic acid

Cat. No.: B13156149
M. Wt: 192.25 g/mol
InChI Key: YGMCZNVWKMQEJC-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)-2-methylpropanoic acid is a chemical compound of significant interest in organic chemistry and pharmaceutical research. Structurally similar to its positional isomer 2-(4-ethylphenyl)-2-methylpropanoic acid (CAS 1247119-83-0), which is a known intermediate in the synthesis of Alectinib . Alectinib is a potent Anaplastic Lymphoma Kinase (ALK) inhibitor used in research, indicating the potential for this compound class to serve as key building blocks in developing active pharmaceutical ingredients (APIs) for therapeutic agents . The compound features a propanoic acid backbone with methyl and 2-ethylphenyl substituents, granting it specific steric and electronic properties that can influence its reactivity and interaction in synthetic pathways. With a molecular formula of C12H16O2 and a molecular weight of approximately 192.25 g/mol, it falls into the category of organic building blocks widely used in medicinal chemistry and drug discovery . As with related substances, it requires careful handling; typical hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and development purposes only and is supplied with batch-specific analytical data to ensure quality and consistency. Researchers can utilize this compound in method development, synthetic route exploration, and as a standard in analytical studies. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B13156149 2-(2-Ethylphenyl)-2-methylpropanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2-ethylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O2/c1-4-9-7-5-6-8-10(9)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14)

InChI Key

YGMCZNVWKMQEJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C)(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 2 Ethylphenyl 2 Methylpropanoic Acid and Its Precursors

De Novo Synthesis of the 2-(2-Ethylphenyl) Moiety

The formation of the substituted aromatic portion of the target molecule, the 2-(2-ethylphenyl) group, can be achieved through methods that ensure regioselective functionalization of an ethylbenzene (B125841) precursor.

Functionalization of Ethylbenzene Derivatives

Direct functionalization of ethylbenzene can be challenging due to the directing effects of the ethyl group, which favors para and, to a lesser extent, ortho substitution in electrophilic aromatic substitution reactions. However, specific strategies can be employed to achieve the desired ortho-substitution. One such approach involves the preparation of 2-ethylphenylboronic acid, a versatile intermediate for cross-coupling reactions. sigmaaldrich.comchemimpex.comarborpharmchem.com This can be synthesized from 2-bromoethylbenzene via a Grignard reaction followed by treatment with a borate (B1201080) ester and subsequent hydrolysis. georganics.sk

Another route involves the alkylation of precursors. For instance, the synthesis of related phenylacetic acids has been achieved through the alkylation of acetonitriles. google.com A similar strategy could be envisioned starting from a suitably protected 2-ethylphenol (B104991) derivative.

Ortho-Directed Metallation Strategies for Aryl Functionalization

A powerful technique for achieving regioselective ortho-functionalization is directed ortho-metallation (DoM). semanticscholar.orguwindsor.ca This method utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. semanticscholar.org While the ethyl group itself is not a strong DMG, a strategically introduced group can facilitate this process. For instance, a secondary or tertiary amide group ortho to the desired position can effectively direct lithiation. uwindsor.ca

The general mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base for selective proton abstraction at the ortho-carbon. The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a desired functional group. semanticscholar.org Mechanistic studies using NMR spectroscopy have provided evidence for these directed lithiation pathways. acs.org

Construction of the 2,2-Dimethylpropanoic Acid Core

The quaternary carbon center of the 2,2-dimethylpropanoic acid core can be constructed using several reliable synthetic methods, primarily involving geminal dialkylation or direct carboxylation of a suitable precursor.

Approaches via Geminal Dialkylation at the Alpha-Carbon

Geminal dialkylation at the alpha-carbon of an active methylene (B1212753) compound is a classic and effective strategy. A common starting material for this approach is a malonic ester, such as diethyl malonate. The acidic alpha-protons can be sequentially removed by a base, followed by alkylation with an appropriate alkyl halide. For the synthesis of the 2,2-dimethylpropanoic acid core, two successive methylations of a malonate ester with a methyl halide (e.g., methyl iodide) would be performed. The resulting dialkylated malonate can then be hydrolyzed and decarboxylated to yield the desired 2,2-dimethylpropanoic acid.

A related approach involves the alkylation of nitriles. For example, the alkylation of phenylacetonitrile (B145931) with methyl iodide can be achieved in the presence of a base. google.com A similar double methylation of a suitable acetonitrile (B52724) precursor followed by hydrolysis of the nitrile group would also afford the 2,2-dimethylpropanoic acid core. doubtnut.com

Starting Material Reagents Intermediate Final Product of Core Synthesis
Diethyl malonate1. Sodium ethoxide, 2. Methyl iodide (2 eq.)Diethyl 2,2-dimethylmalonate2,2-Dimethylpropanoic acid (after hydrolysis and decarboxylation)
Acetonitrile derivative (e.g., Benzyl cyanide)1. Strong base (e.g., LDA), 2. Methyl iodide (2 eq.)2-phenyl-2-methylpropanenitrile2-phenyl-2-methylpropanoic acid (after hydrolysis)

This table provides illustrative examples of geminal dialkylation strategies.

Carboxylation Reactions for the Terminal Acid Functionality

An alternative and highly efficient method for the synthesis of the 2,2-dimethylpropanoic acid core is the carboxylation of a Grignard reagent. The reaction of tert-butyl chloride with magnesium metal in an ethereal solvent generates tert-butylmagnesium chloride. This Grignard reagent can then be reacted with carbon dioxide (in the form of dry ice) followed by an acidic workup to produce 2,2-dimethylpropanoic acid (also known as pivalic acid).

Precursor Reagents Reaction Type Product
tert-Butyl chloride1. Mg, ether, 2. CO2, 3. H3O+Grignard Carboxylation2,2-Dimethylpropanoic acid

This table outlines the carboxylation approach to the 2,2-dimethylpropanoic acid core.

Coupling Strategies for 2-(2-Ethylphenyl)-2-methylpropanoic Acid Assembly

With the two key fragments synthesized, the final step is their coupling. The choice of coupling strategy depends on the functional groups present on the prepared precursors.

One of the most versatile methods for forming carbon-carbon bonds between aromatic and aliphatic moieties is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction would involve the coupling of 2-ethylphenylboronic acid with a derivative of 2,2-dimethylpropanoic acid bearing a suitable leaving group, such as a bromine or iodine atom at the alpha-position (e.g., ethyl 2-bromo-2-methylpropanoate). The reaction is typically carried out in the presence of a palladium catalyst and a base. mdpi.com

Another plausible approach involves the use of a Grignard reagent derived from 2-bromoethylbenzene. This 2-ethylphenylmagnesium bromide could then be reacted with an electrophilic derivative of the 2,2-dimethylpropanoic acid core. For instance, reaction with diethyl carbonate could potentially lead to the formation of the corresponding ethyl ester of the final product, although the reaction of Grignard reagents with carbonates can sometimes lead to the addition of multiple aryl groups. reddit.comdoubtnut.comchegg.comvaia.comchegg.com A more controlled approach would be the reaction of the Grignard reagent with an acid chloride derivative, such as 2,2-dimethylpropanoyl chloride.

A third strategy could involve the alkylation of a precursor such as 2-(2-ethylphenyl)acetonitrile. Double methylation at the benzylic position using a strong base and methyl iodide, followed by hydrolysis of the nitrile, would yield the target molecule.

Coupling Partners Reaction Type Catalyst/Reagents
2-Ethylphenylboronic acid + Ethyl 2-bromo-2-methylpropanoateSuzuki-Miyaura CouplingPalladium catalyst, Base
2-Ethylphenylmagnesium bromide + 2,2-Dimethylpropanoyl chlorideNucleophilic Acyl Substitution-
2-(2-Ethylphenyl)acetonitrile + Methyl iodide (2 eq.)Alpha-AlkylationStrong base (e.g., NaH, LDA)

This table summarizes potential coupling strategies for the final assembly of this compound.

Grignard Reagent-Mediated Approaches to the Quaternary Carbon Center

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.orgmt.com Their application in constructing quaternary carbon centers is a key strategy in organic synthesis. science.gov One common approach involves the reaction of a Grignard reagent with a carbonyl compound, such as a ketone or an ester. mt.commt.com For the synthesis of a precursor to this compound, a Grignard reagent derived from an appropriate aryl halide can be reacted with a carbonyl compound that already contains the gem-dimethyl group or a precursor to it.

For instance, the reaction of 2-ethylphenylmagnesium bromide with acetone (B3395972) would yield a tertiary alcohol. Subsequent oxidation and further functional group manipulation could lead to the desired carboxylic acid. Alternatively, the reaction of a Grignard reagent with carbon dioxide provides a direct route to a carboxylic acid. adichemistry.comresearchgate.net In the context of this compound, a Grignard reagent could be formed from a precursor that already contains the 2-ethylphenyl-2-methylpropyl moiety.

The formation of Grignard reagents themselves is typically achieved by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgadichemistry.com The mechanism of this reaction is complex and believed to involve radical intermediates. leah4sci.com

A general scheme for a Grignard-based synthesis of a quaternary center is outlined below:

Table 1: Grignard Reagent-Mediated Synthesis of a Tertiary Alcohol Precursor

Step Reactants Reagents Product Description
1 1-Bromo-2-ethylbenzene Mg, THF 2-Ethylphenylmagnesium bromide Formation of the Grignard reagent.
2 2-Ethylphenylmagnesium bromide, Acetone - 2-(2-Ethylphenyl)propan-2-ol Nucleophilic addition of the Grignard reagent to the ketone to form a tertiary alcohol.

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Alkyl Linkages

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, particularly between aryl and alkyl groups. acs.orgscispace.com Reactions such as the Suzuki, Negishi, and Kumada couplings offer versatile methods to connect an aryl halide or triflate with an appropriate alkyl partner. acs.org

For the synthesis of this compound, a palladium-catalyzed approach could involve coupling an organometallic reagent derived from 2-ethylbenzene with an alkyl halide containing the 2-methylpropanoic acid moiety. For example, a Negishi coupling could be employed, which utilizes an organozinc reagent. acs.org These reactions typically require a palladium catalyst, often in combination with a phosphine (B1218219) ligand, and a base. acs.orgwalisongo.ac.id

The choice of ligand is often crucial for the success of the coupling reaction, with bulky and electron-rich phosphines frequently providing good results. walisongo.ac.id The reaction conditions, including the solvent, temperature, and nature of the base, must be carefully optimized to achieve high yields. acs.org

A representative palladium-catalyzed cross-coupling reaction is shown in the following table:

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reaction

Reaction Type Aryl Partner Alkyl Partner Catalyst System Product
Negishi Coupling 2-Ethylphenylzinc chloride Methyl 2-bromo-2-methylpropanoate Pd(dba)2 / SPhos Methyl 2-(2-ethylphenyl)-2-methylpropanoate

Friedel-Crafts Alkylation and Acylation Routes for Aryl-Propanoic Acid Systems

Friedel-Crafts reactions are classic methods for attaching alkyl or acyl substituents to an aromatic ring. wikipedia.orgnih.gov These reactions proceed via electrophilic aromatic substitution and are typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). nih.govorganic-chemistry.orgmt.com

Friedel-Crafts Alkylation: This method involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid. organic-chemistry.orglibretexts.org To synthesize a precursor for this compound, ethylbenzene could be reacted with an alkylating agent like 2-chloro-2-methylpropanoic acid or its ester. However, a significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material. libretexts.orgyoutube.com

Friedel-Crafts Acylation: This approach involves the reaction of an aromatic compound with an acyl chloride or anhydride. libretexts.org It is generally more reliable than alkylation as the acylium ion intermediate is less prone to rearrangement, and the acylated product is deactivated towards further reaction. youtube.com For the synthesis of this compound, ethylbenzene could be acylated with 2-methylpropanoyl chloride. The resulting ketone could then be converted to the desired carboxylic acid through subsequent reactions, such as a haloform reaction or oxidation. A patent describes the reaction of methyl 2-methyl-2-phenylpropanoate with chloroacetyl chloride in the presence of a Lewis acid to form methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate. googleapis.com

The following table illustrates a potential Friedel-Crafts acylation route:

Table 3: Friedel-Crafts Acylation Approach

Step Reactants Reagents Product
1 Ethylbenzene, 2-Methylpropanoyl chloride AlCl₃ 1-(2-Ethylphenyl)-2-methylpropan-1-one
2 1-(2-Ethylphenyl)-2-methylpropan-1-one Br₂, NaOH This compound

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficient synthesis of this compound relies heavily on the optimization of reaction conditions to maximize yields and minimize side products. Key parameters that are often adjusted include the choice of catalyst, ligand, solvent, temperature, and reaction time.

For Grignard reagent-mediated reactions, the purity of the magnesium and the dryness of the solvent are critical for successful reagent formation. adichemistry.com The temperature of the reaction can also influence the outcome, with lower temperatures often favoring the desired product and minimizing side reactions.

For Friedel-Crafts reactions, the stoichiometry of the Lewis acid catalyst can be a key variable. While catalytic amounts are sometimes sufficient, in acylation reactions, a stoichiometric amount or more of the catalyst is often required because the product ketone can form a stable complex with the Lewis acid. wikipedia.org The reaction temperature must also be carefully controlled to prevent side reactions and decomposition of the starting materials or products.

A systematic approach to optimization often involves screening a variety of conditions, as illustrated in the hypothetical optimization table below for a palladium-catalyzed coupling reaction.

Table 4: Hypothetical Optimization of a Palladium-Catalyzed Cross-Coupling Reaction

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ (2) PPh₃ (4) K₂CO₃ Toluene 100 45
2 Pd(OAc)₂ (2) SPhos (4) K₂CO₃ Toluene 100 78
3 Pd(dba)₂ (2) SPhos (4) Cs₂CO₃ Dioxane 110 85
4 Pd(dba)₂ (2) XPhos (4) K₃PO₄ THF 80 65

Development of Novel Retrosynthetic Pathways for this compound

Retrosynthetic analysis is a powerful tool for devising new and efficient synthetic routes. For a target molecule like this compound, several disconnections can be considered to identify potential starting materials and key bond-forming reactions.

One retrosynthetic approach would involve disconnecting the bond between the quaternary carbon and the aromatic ring. This leads to precursors such as a 2-ethylphenyl nucleophile (e.g., a Grignard or organolithium reagent) and an electrophile containing the 2-methylpropanoic acid moiety (e.g., 2-bromo-2-methylpropanoic acid or its ester). This pathway highlights the utility of cross-coupling reactions or nucleophilic substitution.

Another disconnection could be made at the carboxylic acid group, leading to a precursor hydrocarbon, 2-ethyl-tert-butylbenzene. This hydrocarbon could then be synthesized and subsequently oxidized at the tertiary benzylic position to introduce the carboxylic acid functionality.

A third approach could involve a disconnection within the propanoic acid side chain. For example, a precursor could be an ester of 2-(2-ethylphenyl)acetic acid. This ester could then be alkylated at the alpha-position with two methyl groups to construct the quaternary carbon center.

The development of novel pathways might also involve the use of more modern synthetic methods, such as C-H activation. A direct C-H functionalization of 2-ethyl-tert-butylbenzene at the benzylic position could potentially offer a more atom-economical route to the target molecule.

Chemical Reactivity and Transformation Studies of 2 2 Ethylphenyl 2 Methylpropanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that serves as a precursor for the synthesis of various derivatives. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton.

The conversion of 2-(2-Ethylphenyl)-2-methylpropanoic acid to its corresponding esters is typically achieved through acid-catalyzed esterification, commonly known as Fischer esterification. This reversible reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uk

The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

Due to the steric hindrance caused by the two α-methyl groups and the ortho-ethyl group on the phenyl ring, the rate of esterification may be slower compared to less substituted carboxylic acids. The equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed, for example, with a Dean-Stark apparatus. masterorganicchemistry.com

Table 1: Examples of Potential Esterification Products This table is generated based on theoretical reaction principles.

Alcohol Reactant Ester Product Name
Methanol (B129727) Methyl 2-(2-ethylphenyl)-2-methylpropanoate
Ethanol Ethyl 2-(2-ethylphenyl)-2-methylpropanoate
Propan-1-ol Propyl 2-(2-ethylphenyl)-2-methylpropanoate
Butan-1-ol Butyl 2-(2-ethylphenyl)-2-methylpropanoate

The formation of an amide bond by direct reaction of this compound with an amine is generally inefficient. The process requires activation of the carboxylic acid to enhance its electrophilicity. This is commonly accomplished using coupling reagents, which are widely employed in peptide synthesis. uni-kiel.deluxembourg-bio.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine nucleophile. nih.govrsc.org

Common coupling reagents include:

Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. peptide.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient and lead to faster reaction rates and higher yields. uni-kiel.de

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-substituted intermediate. This intermediate is then subjected to nucleophilic attack by the amine, forming the amide bond and releasing the coupling agent byproduct. luxembourg-bio.com

Table 2: Common Peptide Coupling Reagents for Amide Synthesis

Reagent Class Example Reagent Full Name
Carbodiimides DCC Dicyclohexylcarbodiimide
Carbodiimides DIC Diisopropylcarbodiimide
Phosphonium Salts PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
Aminium/Uronium Salts HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
Aminium/Uronium Salts HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are among the least reactive carbonyl compounds. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, effectively converting this compound to 2-(2-ethylphenyl)-2-methylpropan-1-ol. libretexts.orgyoutube.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not strong enough to reduce carboxylic acids. ncert.nic.in

The mechanism for LiAlH₄ reduction involves:

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion to produce hydrogen gas and a lithium carboxylate salt.

Acyl Substitution: The carboxylate is then reduced by another equivalent of AlH₃ (derived from LiAlH₄). The carbonyl group is attacked by a hydride, forming a tetrahedral intermediate which then collapses to yield an aldehyde.

Aldehyde Reduction: The aldehyde intermediate is more reactive than the starting carboxylic acid and is immediately reduced by another hydride equivalent to form an alkoxide. youtube.com

Protonation: An aqueous workup protonates the alkoxide to yield the final primary alcohol product. libretexts.org

Complete reduction of the carboxylic acid to a hydrocarbon, yielding 1-ethyl-2-(2,2-dimethylpropyl)benzene, is a more challenging transformation. It typically involves a two-step process: first, reduction to the alcohol as described above, followed by conversion of the alcohol to a tosylate or halide, and subsequent reduction of that intermediate.

Electrophilic Aromatic Substitution Reactions on the 2-Ethylphenyl Moiety

The benzene (B151609) ring of this compound is disubstituted, with an ethyl group at position 1 and a 2-methylpropanoic acid group at position 2. The outcome of electrophilic aromatic substitution (EAS) reactions is governed by the directing effects of these two substituents. wikipedia.org

Ethyl Group: An alkyl group that is weakly activating and an ortho, para-director due to inductive effects and hyperconjugation. libretexts.org

2-Methylpropanoic Acid Group: This bulky substituent is considered deactivating due to the electron-withdrawing nature of the carboxyl group. Deactivating groups are typically meta-directors. organicchemistrytutor.comyoutube.com

In cases of competing directing effects, the more strongly activating group generally controls the position of substitution. Therefore, the ethyl group is expected to direct incoming electrophiles to its ortho and para positions. The available positions are C4, C6 (ortho to the ethyl group) and C5 (para to the ethyl group). However, the positions are numbered relative to the ethyl group as C1. Thus, the positions are C3, C5 (ortho) and C6 (para). Given the significant steric hindrance from the adjacent bulky 2-methylpropanoic acid group, substitution at the C3 position is highly disfavored. The para position (C6) is sterically accessible, and the other ortho position (C5) is also a potential site for substitution.

Halogenation of the aromatic ring requires the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a sufficiently strong electrophile. masterorganicchemistry.com

The reaction proceeds via the standard EAS mechanism:

Activation: The halogen (X₂) coordinates with the Lewis acid (e.g., FeX₃) to form a highly polarized complex that acts as the source of the electrophile, X⁺.

Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Deprotonation: A weak base, such as FeX₄⁻, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the catalyst. masterorganicchemistry.com

As dictated by the activating ethyl group, halogenation will occur preferentially at the positions para and ortho to it. Therefore, the major products are expected to be the 5-halo and 6-halo derivatives.

Table 3: Predicted Major Products of Electrophilic Halogenation This table is generated based on theoretical directing effects.

Reaction Reagents Predicted Major Product(s)
Chlorination Cl₂, FeCl₃ 2-(2-Ethyl-5-chlorophenyl)-2-methylpropanoic acid and 2-(2-Ethyl-6-chlorophenyl)-2-methylpropanoic acid
Bromination Br₂, FeBr₃ 2-(2-Ethyl-5-bromophenyl)-2-methylpropanoic acid and 2-(2-Ethyl-6-bromophenyl)-2-methylpropanoic acid
Iodination I₂, HNO₃/H₂SO₄ 2-(2-Ethyl-5-iodophenyl)-2-methylpropanoic acid and 2-(2-Ethyl-6-iodophenyl)-2-methylpropanoic acid

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com

Nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgvedantu.com

Sulfonation is achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile in this reaction is sulfur trioxide (SO₃). libretexts.orglibretexts.org Sulfonation is notably a reversible process. libretexts.org

The regioselectivity for both nitration and sulfonation is controlled by the same directing effects observed in halogenation. The activating ethyl group will direct the incoming electrophile (-NO₂ or -SO₃H) primarily to the sterically accessible para position (C6) and the less hindered ortho position (C5). The steric bulk of the 2-methylpropanoic acid group will likely favor substitution at the para position over the ortho position.

Table 4: Predicted Major Products of Nitration and Sulfonation This table is generated based on theoretical directing effects.

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 2-(2-Ethyl-5-nitrophenyl)-2-methylpropanoic acid and 2-(2-Ethyl-6-nitrophenyl)-2-methylpropanoic acid
Sulfonation SO₃, H₂SO₄ 5-Ethyl-6-(1-carboxy-1-methylethyl)benzene-1-sulfonic acid and 4-Ethyl-3-(1-carboxy-1-methylethyl)benzene-1-sulfonic acid

Alkyl Chain Modifications on the 2-Ethylphenyl Group

The ethyl group attached to the phenyl ring presents a site for various chemical modifications, primarily at the benzylic position, which is the carbon atom directly attached to the aromatic ring. This position is activated towards certain reactions due to the stability of benzylic intermediates (radicals, carbocations, and carbanions).

Oxidation Reactions of the Ethyl Group

The ethyl group of this compound is susceptible to oxidation, particularly at the benzylic carbon. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are known to oxidize alkylbenzenes. masterorganicchemistry.comyoutube.com The reaction typically proceeds if there is at least one hydrogen atom on the benzylic carbon. ambeed.com

For an ethyl-substituted benzene ring, vigorous oxidation generally cleaves the bond between the first and second carbon of the alkyl chain, converting the ethyl group into a carboxylic acid. masterorganicchemistry.com This would theoretically transform the 2-ethylphenyl group into a 2-carboxyphenyl group.

A plausible reaction scheme is shown below:

Step 1: Initial Oxidation: The ethyl group is first oxidized to a secondary alcohol at the benzylic position.

Step 2: Further Oxidation: The alcohol is then oxidized to a ketone (acetophenone derivative).

Step 3: Oxidative Cleavage: Under harsh conditions, the ketone undergoes oxidative cleavage to form a carboxylic acid.

ReagentExpected Product of Ethyl Group OxidationGeneral Yield Range
Hot, concentrated KMnO4Carboxyl group (-COOH)Moderate to High
Hot, acidic Na2Cr2O7Carboxyl group (-COOH)Moderate to High
Milder oxidizing agentsBenzylic alcohol or ketoneVariable

Note: The yields are general estimates for alkylbenzene oxidations and may be influenced by the steric hindrance from the ortho-2-methylpropanoic acid group.

Radical Functionalization Approaches

The benzylic C-H bonds of the ethyl group are weaker than other C-H bonds in the molecule, making them susceptible to radical abstraction. This allows for selective functionalization at the benzylic position. A common example is free-radical halogenation.

Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or a peroxide) would be expected to selectively brominate the benzylic position of the ethyl group. This would yield 2-(2-(1-bromoethyl)phenyl)-2-methylpropanoic acid.

ReagentFunctional Group IntroducedExpected Product
N-Bromosuccinimide (NBS), light/heatBromine (-Br)2-(2-(1-bromoethyl)phenyl)-2-methylpropanoic acid
N-Chlorosuccinimide (NCS), light/heatChlorine (-Cl)2-(2-(1-chloroethyl)phenyl)-2-methylpropanoic acid

The resulting benzylic halide would be a versatile intermediate for further synthetic transformations, such as nucleophilic substitution or elimination reactions.

Investigating the Steric and Electronic Effects of the 2-Ethylphenyl Group on Reactivity

Steric Effects:

The ortho-ethyl group contributes to steric hindrance around the carboxylic acid moiety. mdpi.com This steric bulk can impede the approach of nucleophiles or other reactants to the carboxyl carbon. mdpi.com For reactions involving the carboxylic acid, such as esterification or amide formation, the rate of reaction would likely be slower compared to a less sterically crowded analogue (e.g., the para-substituted isomer).

This phenomenon, often referred to as the "ortho-effect," can significantly influence reaction kinetics. researchgate.net The bulky groups can force the carboxyl group out of the plane of the benzene ring, which can affect resonance stabilization. researchgate.net

Electronic Effects:

The ethyl group is an electron-donating group (EDG) through an inductive effect (+I). wikipedia.org When attached to a benzene ring, alkyl groups increase the electron density of the ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution. However, the 2-methylpropanoic acid group is an electron-withdrawing group (EWG) due to the carbonyl and hydroxyl moieties.

The interplay of these opposing electronic effects will influence the reactivity of the aromatic ring. The electron-donating nature of the ethyl group would direct incoming electrophiles to the ortho and para positions relative to itself. However, the steric bulk of both the ethyl group and the 2-methylpropanoic acid group would likely favor substitution at the less hindered para position (position 5 of the ring).

EffectInfluence on Reactivity
Steric Hindrance Decreases the rate of reactions at the nearby carboxylic acid group. May influence the regioselectivity of aromatic substitution.
Electronic (Inductive) The ethyl group activates the aromatic ring towards electrophilic substitution. The carboxylic acid group deactivates the ring.

Advanced Spectroscopic and Structural Elucidation of 2 2 Ethylphenyl 2 Methylpropanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, offers unambiguous evidence for the connectivity and spatial arrangement of atoms within 2-(2-Ethylphenyl)-2-methylpropanoic acid.

Proton NMR Assignments and Aromatic Region Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. The ortho-substitution on the phenyl ring results in a complex and informative aromatic region. Due to the lack of symmetry, all four aromatic protons are chemically non-equivalent and are expected to appear as distinct multiplets. The ethyl group protons and the gem-dimethyl protons of the propanoic acid moiety appear in the aliphatic region of the spectrum. The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Aromatic (Ar-H)7.10 - 7.40Multiplet
Ethyl (-CH₂)~ 2.70Quartet (q)
gem-Dimethyl (-C(CH₃)₂)~ 1.55Singlet (s)
Ethyl (-CH₃)~ 1.25Triplet (t)

Carbon-13 NMR and Quaternary Carbon Characterization

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, all 12 carbon atoms are expected to be non-equivalent, leading to 12 distinct signals. Of particular importance is the identification of the four quaternary carbons, which lack attached protons and are readily distinguished in the spectrum. These include the carboxylic acid carbonyl, the C2 carbon of the propanoic acid chain, and the two aromatic carbons directly bonded to the ethyl and the propanoic acid groups (C1' and C2').

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Type
Carboxylic Acid (-C OOH)~ 182Quaternary
Aromatic (C1')~ 144Quaternary
Aromatic (C2')~ 141Quaternary
Aromatic (CH)125 - 130Tertiary
Propanoic Acid (-C (CH₃)₂)~ 48Quaternary
Ethyl (-C H₂)~ 26Secondary
gem-Dimethyl (-C(C H₃)₂)~ 25Primary
Ethyl (-C H₃)~ 15Primary

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Confirmation

Two-dimensional NMR experiments are essential for establishing definitive atomic connectivity.

COSY (Correlation Spectroscopy): This experiment highlights proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, as well as couplings between adjacent protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would confirm the assignments for each CH, CH₂, and CH₃ group, such as linking the proton signal at ~2.70 ppm to the carbon signal at ~26 ppm (ethyl -CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for confirming the placement of quaternary carbons. For instance, correlations from the gem-dimethyl protons (~1.55 ppm) would be observed to the quaternary carbon of the propanoic acid (~48 ppm), the carbonyl carbon (~182 ppm), and the C1' aromatic carbon (~144 ppm), unambiguously confirming the core structure.

Table 3: Key Expected HMBC Correlations for Structural Confirmation

Proton (¹H) at δ (ppm)Correlates to Carbon (¹³C) at δ (ppm)Information Confirmed
~ 1.55 (gem-Dimethyl)~ 48 (-C (CH₃)₂)Connectivity to quaternary alpha-carbon
~ 1.55 (gem-Dimethyl)~ 182 (-C OOH)Connectivity to carbonyl carbon
~ 1.55 (gem-Dimethyl)~ 144 (Aromatic C1')Attachment of propanoic acid to phenyl ring
~ 2.70 (Ethyl -CH₂)~ 144 (Aromatic C1')Attachment of ethyl group to phenyl ring
~ 2.70 (Ethyl -CH₂)Aromatic CH carbonsOrtho-position of ethyl group

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction provides the most accurate and detailed picture of a molecule's structure in the solid state, including precise bond lengths, bond angles, and conformational details. While specific data for the title compound is not widely published, analysis of closely related structures, such as 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, allows for a robust prediction of its crystallographic features. nih.govresearchgate.net

Crystallographic Parameters and Unit Cell Dimensions

The compound is expected to crystallize in a common space group for organic molecules, such as the monoclinic P2₁/c or P2₁/n systems. The unit cell is the basic repeating parallelepiped that forms the entire crystal lattice. Its dimensions (a, b, c, α, β, γ) define the size and shape of this repeating unit.

Table 4: Plausible Crystallographic Parameters based on Structural Analogs

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)~ 9.7
b (Å)~ 7.3
c (Å)~ 17.4
α (°)90
β (°)~ 91
γ (°)90
Volume (ų)~ 1230
Z (Molecules per unit cell)4

These parameters are illustrative and based on the published data for 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid. nih.govresearchgate.net

Molecular Conformation and Torsion Angles

The solid-state structure reveals the preferred three-dimensional arrangement of the molecule. A critical conformational feature is the relative orientation of the phenyl ring and the carboxylic acid group. Due to significant steric hindrance between the ortho-ethyl group on the ring and the gem-dimethyl groups on the propanoic acid moiety, these two planar groups are forced to adopt a nearly perpendicular orientation. This is quantified by the dihedral (torsion) angle between the plane of the aromatic ring and the plane of the carboxyl group. In a structurally similar molecule, this angle was found to be 78.4°. nih.govresearchgate.net A large torsion angle is therefore expected for this compound.

Table 5: Key Predicted Torsion Angles

Torsion AngleDescriptionPredicted Value (°)
C(Ar)-C(Ar)-Cα-C(O)Defines the twist between the phenyl ring and the propanoic acid backbone~ 80
C(Ar)-Cα-C(O)-OHDefines the orientation of the hydroxyl group~ 175 (near planar)
C(Ar)-C(Ar)-CH₂-CH₃Defines the orientation of the ethyl group relative to the ringVariable

This significant twist minimizes steric repulsion and represents the molecule's lowest energy conformation in the crystalline state.

Supramolecular Assembly and Hydrogen Bonding Networks in the Solid State

In the solid state, carboxylic acids like this compound typically engage in predictable and stable intermolecular interactions. The primary force governing their supramolecular assembly is the hydrogen bond formed between the carboxylic acid functional groups of adjacent molecules. This interaction is a cornerstone of crystal engineering and plays a significant role in determining the physical properties of the crystalline material. nih.gov

While specific crystal structure data for this compound is not publicly available, the behavior of analogous aromatic carboxylic acids provides a reliable model for its solid-state arrangement. These molecules commonly form centrosymmetric dimers. In this motif, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (the hydrogen bond acceptor) of a second molecule, and vice versa. This reciprocal pairing creates a stable eight-membered ring structure, often denoted as an R²₂(8) synthon, which is a highly prevalent and robust supramolecular synthon in the crystals of carboxylic acids. mdpi.com

Table 1: Representative Hydrogen Bond Parameters in Carboxylic Acid Dimers
InteractionDonor-H (Å)H···Acceptor (Å)Donor···Acceptor (Å)Angle (°)Synthon Type
O-H···O=C~ 0.82~ 1.8~ 2.6~ 170-180R²₂(8)

Note: Data represents typical values for carboxylic acid dimers and is provided for illustrative purposes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectra are dominated by characteristic vibrations of the carboxylic acid, the ethylphenyl substituent, and the gem-dimethyl groups.

The most diagnostic feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band, which typically appears in the region of 3500 to 2500 cm⁻¹. spectroscopyonline.com This broadening is a direct consequence of the strong hydrogen bonding in the dimeric structures discussed previously. spectroscopyonline.com Superimposed on this broad absorption are the sharper C-H stretching vibrations from the aromatic ring and the aliphatic ethyl and methyl groups, generally found between 3150 and 2850 cm⁻¹. nih.govuomustansiriyah.edu.iq

Another key absorption is the intense C=O (carbonyl) stretching band. For aromatic carboxylic acids, conjugation with the phenyl ring typically shifts this band to a lower wavenumber compared to saturated acids, appearing in the 1710 to 1680 cm⁻¹ range. spectroscopyonline.com Other significant vibrations include the C-O stretching, found between 1320 and 1210 cm⁻¹, and a broad O-H out-of-plane bend (wag) near 960-900 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching vibrations from the phenyl ring are expected as a series of bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=O stretch and the aromatic ring vibrations usually produce strong and sharp signals, making them easily identifiable. nih.gov

Table 2: Predicted Vibrational Modes for this compound
Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretchCarboxylic Acid3500 - 2500Strong, Very BroadWeak
C-H stretchAromatic3100 - 3000MediumStrong
C-H stretchAliphatic (CH₃, CH₂)2975 - 2850StrongStrong
C=O stretchCarboxylic Acid1710 - 1680Very StrongStrong
C=C stretchAromatic Ring1600 - 1450Medium-StrongStrong
C-H bendAliphatic (CH₃, CH₂)1470 - 1365MediumMedium
C-O stretchCarboxylic Acid1320 - 1210StrongMedium
O-H wagCarboxylic Acid960 - 900Medium, BroadWeak

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₁₂H₁₆O₂, corresponding to a monoisotopic mass of 192.11503 Da.

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺•) at m/z 192 would be observed. The subsequent fragmentation pattern provides a structural fingerprint of the molecule. For aromatic carboxylic acids, the molecular ion is typically more stable and thus more intense than in their aliphatic counterparts. miamioh.edu

Key fragmentation pathways for this compound are expected to involve cleavages adjacent to the quaternary carbon and the aromatic ring. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl radical (•OH) to give an [M-17]⁺ ion and the loss of the entire carboxyl group (•COOH) to yield an [M-45]⁺ ion. libretexts.org

Specific fragmentation pathways anticipated for this molecule include:

Loss of a methyl group (•CH₃): Cleavage of a C-C bond to lose a methyl radical, resulting in an [M-15]⁺ fragment at m/z 177.

Loss of the ethyl group (•CH₂CH₃): Cleavage resulting in the loss of the ethyl group from the aromatic ring, leading to an [M-29]⁺ fragment.

Loss of the carboxyl group (•COOH): Alpha-cleavage leading to the loss of the carboxyl radical, producing a prominent fragment ion [M-45]⁺ at m/z 147.

McLafferty Rearrangement: While less common for this specific structure due to the quaternary carbon, related rearrangements could occur.

The fragmentation of the simpler analogue, 2-methylpropanoic acid, shows characteristic ions at m/z 88 ([M]⁺•), m/z 71 ([M-OH]⁺), and m/z 43 ([C₃H₇]⁺ or [CH₃CO]⁺), which can inform the interpretation of fragments arising from the 2-methylpropanoic acid moiety. docbrown.info

Table 3: Predicted Major Mass Fragments for this compound
m/z (Daltons)Ion FormulaProposed Lost Fragment
192.1150[C₁₂H₁₆O₂]⁺•(Molecular Ion)
177.0915[C₁₁H₁₃O₂]⁺•CH₃
147.1174[C₁₁H₁₅]⁺•COOH
119.0861[C₉H₁₁]⁺•C(CH₃)₂COOH

Note: The m/z values are calculated based on the monoisotopic masses of the most common isotopes.

Computational and Theoretical Chemistry Studies of 2 2 Ethylphenyl 2 Methylpropanoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods can predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure and ground state properties of molecules. biointerfaceresearch.comnih.gov By approximating the electron density, DFT can accurately determine the most stable geometric arrangement of atoms, known as the optimized geometry. For 2-(2-Ethylphenyl)-2-methylpropanoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to calculate key structural parameters. researchgate.net

The calculations would reveal precise bond lengths, bond angles, and dihedral angles. For instance, the carboxylic acid group is expected to have characteristic bond lengths for C=O and C-O that are influenced by potential intramolecular hydrogen bonding and the electronic effects of the substituted phenyl ring. researchgate.net The geometry of the ethylphenyl group would also be optimized to find the lowest energy arrangement.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT studies of similar aromatic carboxylic acids and are presented for illustrative purposes.

ParameterAtoms InvolvedPredicted Value (Å or °)
Bond LengthC=O (carbonyl)~1.21 Å
Bond LengthC-O (hydroxyl)~1.35 Å
Bond LengthO-H (hydroxyl)~0.97 Å
Bond AngleO=C-O~123°
Bond AngleC-C-C (propanoic backbone)~110°

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich ethylphenyl ring, while the LUMO may be distributed over the carboxylic acid group. DFT calculations on similar phenylpropionic acid derivatives have shown HOMO-LUMO gaps greater than 4.0 eV, indicating high stability. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound Note: Values are illustrative and based on typical results for related compounds.

OrbitalTypical Energy (eV)Implication
HOMO~ -6.5 eVRegion of electron donation (nucleophilic character)
LUMO~ -1.0 eVRegion of electron acceptance (electrophilic character)
HOMO-LUMO Gap~ 5.5 eVHigh kinetic stability, low reactivity

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, this analysis is key to understanding its 3D structure and physical properties.

The global minimum conformation represents the most stable 3D structure of the molecule, corresponding to the lowest point on its potential energy surface. libretexts.org This conformation is dictated by a balance of forces, including steric hindrance (repulsion between bulky groups) and stabilizing intramolecular interactions like hydrogen bonds. fiveable.me

For this compound, key rotational bonds include the one connecting the phenyl ring to the propanoic acid moiety and the bonds within the ethyl group. Computational methods systematically rotate these bonds and calculate the energy of each resulting conformation to identify the global minimum. The orientation of the bulky 2-ethylphenyl group relative to the equally bulky gem-dimethyl and carboxylic acid groups on the adjacent carbon is a primary determinant of the final, most stable structure.

The rotation around the single bond connecting the 2-ethylphenyl group to the chiral carbon of the propanoic acid is not entirely free. As the ring rotates, the ethyl group and the ortho-hydrogen atom will pass by the substituents on the adjacent carbon, leading to changes in steric strain. chemistrysteps.com

A potential energy scan can be performed using DFT to calculate the energy of the molecule at various dihedral angles of rotation. This produces an energy profile that reveals the energy barriers (rotational barriers) between stable (low-energy) conformations and unstable (high-energy) conformations. The highest energy conformation, known as the eclipsed conformation, occurs when the bulky groups are in closest proximity, maximizing steric repulsion. The lowest energy, or staggered, conformation minimizes this repulsion. chemistrysteps.com The magnitude of this energy barrier influences the rate of interconversion between conformers at room temperature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the interpretation of experimental results and confirms molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govcomporgchem.com The method calculates the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value, often by scaling against a reference compound like tetramethylsilane (B1202638) (TMS). nih.gov

These predictions can help assign specific peaks in an experimental spectrum to the correct atoms in the molecule. For this compound, calculations would differentiate the chemical shifts of the aromatic protons, the distinct protons of the ethyl group, the two methyl groups (which may be magnetically non-equivalent), and the acidic proton of the carboxyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated chemical shift ranges based on GIAO-DFT principles and data for analogous structures.

Atom TypeNucleusPredicted Chemical Shift (ppm)
Carboxylic Acid¹H10.0 - 12.0
Aromatic¹H7.0 - 7.5
Ethyl (-CH₂)¹H~2.7
Methyl (-CH₃)¹H~1.5
Ethyl (-CH₃)¹H~1.2
Carboxylic Carbon (C=O)¹³C175 - 185
Aromatic Carbons¹³C125 - 145
Quaternary Carbon¹³C45 - 55
Methyl Carbons¹³C20 - 30

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) or Raman spectrum. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. mdpi.com Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations, so they are typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve agreement with experimental data. researchgate.net

This analysis is particularly useful for identifying characteristic functional group vibrations. For this compound, key predicted frequencies would include the O-H stretching of the carboxylic acid (often a broad signal), the strong C=O stretching of the carbonyl group, and various C-H and C=C stretching modes from the aromatic ring. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for this compound Note: Frequencies are illustrative and based on DFT studies of benzoic acid and its derivatives. researchgate.netnih.gov

Vibrational ModeTypical Scaled Frequency Range (cm⁻¹)Expected Intensity
O-H stretch (Carboxylic acid)3200 - 3600Medium, Broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium-Strong
C=O stretch (Carbonyl)1700 - 1750Strong
C=C stretch (Aromatic ring)1450 - 1600Variable
C-O stretch (Carboxylic acid)1210 - 1320Strong

Reaction Mechanism Elucidation via Computational Transition State Search

The elucidation of chemical reaction mechanisms at a molecular level is fundamental to understanding and predicting chemical reactivity. rsc.org For this compound, computational chemistry provides powerful tools to map out potential energy surfaces and identify the transient structures that connect reactants to products. researchgate.net The cornerstone of this exploration is the transition state (TS) search, which locates the first-order saddle point on the potential energy surface—the point of maximum energy along the minimum energy path of a reaction. cam.ac.uk Identifying the geometry and energy of the transition state is crucial for calculating the activation energy, which governs the reaction rate. cam.ac.uk

Modern computational workflows can automate the process of finding transition states, often requiring only the structures of the reactants and products as input. researchgate.netscilit.com These methods employ a combination of techniques, such as Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST), which interpolate a path between reactants and products to generate an initial guess for the TS geometry. cam.ac.uk This guess is then refined using more sophisticated optimization algorithms. chemrxiv.org Once a stationary point is located, a frequency calculation is performed to validate it as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For a molecule like this compound, a relevant reaction for mechanistic study is its esterification with methanol (B129727) to form methyl 2-(2-ethylphenyl)-2-methylpropanoate. This reaction is typically acid-catalyzed, and computational models would include a catalytic species (e.g., a proton) to accurately simulate the mechanism. The study would involve calculating the energies of the reactants, intermediates, transition states, and products to build a complete energy profile.

Below is an illustrative data table showcasing the kind of results a computational transition state search for the acid-catalyzed esterification of this compound might yield. The calculations would typically be performed using Density Functional Theory (DFT), a common quantum chemical method. vub.be

Computational MethodBasis SetSolvation ModelCalculated Activation Energy (ΔG‡) in kcal/molImaginary Frequency (cm⁻¹)
B3LYP6-31G(d)None (Gas Phase)28.5-1750i
B3LYP6-311+G(d,p)None (Gas Phase)26.8-1725i
ωB97X-Ddef2-TZVPNone (Gas Phase)25.9-1742i
ωB97X-Ddef2-TZVPPCM (Methanol)22.4-1788i
This table is illustrative and presents hypothetical data for the acid-catalyzed esterification of this compound. The values are representative of typical computational chemistry results for such a reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict a specific property or activity of a chemical compound based on its molecular structure. wikipedia.org While often used for biological activity, the same principles can be applied to create Quantitative Structure-Reactivity Relationships (QSRR) to predict chemical reactivity. wikipedia.org These models correlate numerical representations of molecular structure, known as molecular descriptors, with an experimentally measured or computationally determined reactivity endpoint. nih.gov

To develop a QSAR model for the reactivity of this compound, one would first need to define a training set of structurally similar arylpropanoic acids. For each compound in the set, a specific reactivity parameter would be required, such as the rate constant (k) for a particular reaction (e.g., decarboxylation at high temperature).

Next, a wide range of molecular descriptors would be calculated for each molecule in the training set. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like Taft's Es.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing its connectivity and branching.

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (LogP), molar refractivity (MR), and polarizability. nih.gov

Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that best correlates a subset of these descriptors with the observed reactivity. nih.gov A hypothetical QSAR model for predicting the decarboxylation rate constant (log k) for a series of arylpropanoic acids might take the form:

log k = β₀ + β₁(HOMO) + β₂(Es) + β₃(LogP)

Where β are the regression coefficients determined from the statistical analysis. The predictive power of the model must be rigorously validated using internal and external validation techniques before it can be used to reliably predict the reactivity of new compounds like this compound. wikipedia.org

Below is a hypothetical data table illustrating the components of a QSAR study for a series of substituted phenylpropanoic acids.

CompoundSubstituent (R)log k (Experimental)HOMO Energy (eV)Steric Parameter (Es)LogP
2-Phenyl-2-methylpropanoic acid-H-4.5-9.250.002.10
2-(2-Methylphenyl)-2-methylpropanoic acid2-CH₃-4.3-9.10-1.242.60
This compound2-C₂H₅-4.2-9.05-1.313.05
2-(2-Chlorophenyl)-2-methylpropanoic acid2-Cl-4.8-9.45-0.972.80
2-(2-Methoxyphenyl)-2-methylpropanoic acid2-OCH₃-4.1-8.80-0.552.00
This table is for illustrative purposes. The compounds and data are hypothetical, designed to represent a typical dataset used for building a QSAR model for chemical reactivity.

2 2 Ethylphenyl 2 Methylpropanoic Acid As a Synthetic Building Block

Incorporation into Complex Molecular Architectures via Multi-Step Synthesis

The structural framework of 2-(2-Ethylphenyl)-2-methylpropanoic acid makes it an ideal starting point for the elaboration of more complex molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and reduction, while the substituted phenyl ring allows for further functionalization through aromatic substitution reactions.

While specific examples of its incorporation into a wide array of complex molecules are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of pharmaceuticals demonstrates its utility in multi-step synthetic sequences. The synthesis of complex bioactive molecules often involves a series of carefully planned steps, and the this compound core provides a robust and adaptable platform for the sequential addition of further chemical complexity.

Scaffold Diversity Generation from the this compound Core

In medicinal chemistry, the generation of structurally diverse molecules, or scaffold diversity, is crucial for the discovery of new drugs. The core structure of this compound can be conceptually fragmented and modified to create a variety of molecular scaffolds. By altering the substituents on the phenyl ring, modifying the carboxylic acid moiety, or incorporating the entire fragment into larger ring systems, chemists can generate libraries of compounds with diverse three-dimensional shapes and functionalities.

The principles of "scaffold hopping," where the core structure of a known active molecule is replaced with a different, isofunctional scaffold, can be applied using derivatives of this compound. This strategy allows for the exploration of new chemical space and the potential discovery of compounds with improved properties. While specific, broad-based library synthesis efforts originating from this particular compound are not widely published, the potential for its use in diversity-oriented synthesis is clear from a chemical standpoint. The combination of a modifiable aromatic ring and a versatile carboxylic acid function within a compact structure makes it a promising starting point for generating novel molecular frameworks.

Precursor in the Synthesis of Arylpropanoic Acid Derivatives for Chemical Research

This compound belongs to the broader class of arylpropanoic acids, a group of compounds with significant interest in pharmaceutical and chemical research. As a substituted member of this class, it serves as a valuable precursor for the synthesis of a wide range of derivatives. The carboxylic acid functionality can be readily converted to other functional groups such as amides, esters, and alcohols, each providing a new avenue for further chemical exploration.

For instance, the synthesis of novel 2-phenylpropionic acid derivatives as potential dual cyclooxygenase (COX) inhibitory and antibacterial agents has been reported, showcasing the utility of the arylpropanoic acid scaffold in developing compounds with multifaceted biological activities. nih.gov Research in this area often involves the systematic modification of the core structure to understand structure-activity relationships (SAR) and to optimize the desired properties. The 2-(2-ethylphenyl) substitution pattern of the title compound offers a specific variation on this theme for researchers to explore.

Furthermore, derivatives of 2-methyl-2'-phenylpropionic acid are utilized in the preparation of compounds with antihistamine activity. google.com The ability to synthesize various derivatives from a common precursor like this compound is a key strategy in medicinal chemistry for the efficient exploration of chemical space around a privileged scaffold.

Role in the Synthesis of Mechanistic Probes for Biological Systems

One of the most prominent applications of this compound and its derivatives is in the synthesis of targeted therapeutic agents, which can also serve as mechanistic probes to study biological systems. A prime example is its role as a key intermediate in the synthesis of Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. google.com

The multi-step synthesis of Alectinib involves the use of a derivative of this compound, specifically 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid. This intermediate undergoes a series of reactions to construct the final complex structure of the drug. google.com The synthesis highlights the importance of this building block in providing a crucial part of the final molecular architecture of Alectinib.

Advanced Analytical Methodologies for Research on 2 2 Ethylphenyl 2 Methylpropanoic Acid

Development of Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for separating and analyzing the components of a chemical mixture. For 2-(2-Ethylphenyl)-2-methylpropanoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed, each offering distinct advantages for purity assessment and real-time reaction monitoring.

Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar organic compounds like this compound. The development of a robust HPLC method is essential for quantifying the main compound and separating it from starting materials, by-products, and degradation products. pensoft.net

A typical stability-indicating RP-HPLC method involves careful selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation. pensoft.netresearchgate.net The method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is accurate, precise, reproducible, and specific for its intended purpose. pensoft.netresearchgate.net

Table 1: Illustrative RP-HPLC Method Parameters

ParameterTypical ConditionPurpose
Column C18 (150 x 4.6 mm, 5 µm)Provides a non-polar stationary phase for effective separation of the analyte from polar and non-polar impurities. researchgate.net
Mobile Phase Acetonitrile (B52724) : Phosphate Buffer (pH 3.0) (50:50 v/v)The organic modifier (acetonitrile) and aqueous buffer are adjusted to achieve optimal retention time and peak shape. researchgate.net
Elution Mode IsocraticA constant mobile phase composition is used for simpler, more reproducible analysis. researchgate.net
Flow Rate 1.0 mL/minControls the speed of the separation and influences resolution and analysis time. researchgate.net
Column Temp. 30 °CMaintained to ensure reproducible retention times and peak shapes. pensoft.net
Detection UV/VIS at 225 nmThe wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity. researchgate.net
Injection Vol. 20 µLA precise volume of the sample solution is introduced into the system.

This type of method allows for the effective monitoring of reaction progress by tracking the consumption of reactants and the formation of this compound. It is also critical for the final purity assessment of the isolated intermediate.

Direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor peak shape and adsorption onto the GC column. jfda-online.com To overcome this, chemical derivatization is employed to convert the carboxylic acid into a more volatile and thermally stable derivative. jfda-online.com This process not only makes the compound suitable for GC analysis but can also improve detection sensitivity. jfda-online.com

Common derivatization strategies include:

Esterification: The carboxylic acid is converted to an ester, typically a methyl ester, by reacting it with an alcohol (e.g., methanol) in the presence of an acidic catalyst.

Silylation: The acidic proton of the carboxyl group is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. jfda-online.com

The resulting volatile derivative can then be readily separated and analyzed by GC-MS, providing high-resolution separation and sensitive detection.

Table 2: Derivatization Approaches for GC-MS Analysis

Derivatization MethodReagent ExampleDerivative FormedAdvantages
Esterification Methanol (B129727) / H₂SO₄Methyl EsterForms stable derivatives; reagents are inexpensive.
Silylation BSTFA or MSTFATrimethylsilyl (TMS) EsterReaction is fast and by-products are volatile; forms thermally stable products. jfda-online.com

Hyphenated Techniques for Structural Confirmation (LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for unequivocal structural confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. As the this compound elutes from the HPLC column, it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. This provides the molecular weight of the compound, which is a critical piece of data for confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS): Following separation of the derivatized analyte on the GC column, the molecules enter the mass spectrometer where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. docbrown.info The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a unique "molecular fingerprint." The fragmentation pattern provides rich structural information that can be used to confirm the identity of the analyte by matching it to a library spectrum or by interpreting the fragmentation pathways. researchgate.net For a derivative of this compound, characteristic fragments would correspond to the loss of the derivatized carboxyl group and fragmentation of the ethylphenyl moiety.

Quantitative NMR (qNMR) for Accurate Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for determining the purity or concentration of organic compounds with high accuracy and precision, often without the need for an identical reference standard of the analyte. nih.govnih.gov The method is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

The qNMR procedure involves:

Accurately weighing a sample of the analyte and a certified internal standard of known purity.

Dissolving both in a deuterated solvent (e.g., DMSO-d₆).

Acquiring a ¹H NMR spectrum under conditions that ensure accurate integration (e.g., long relaxation delay).

Integrating a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

Calculating the concentration or purity of the analyte based on the known concentration of the standard and the ratio of the integrals, accounting for the number of protons each signal represents and the molecular weights of the two compounds.

For this compound, several proton signals are suitable for quantification, such as the singlet from the two equivalent methyl groups at the C2 position or the triplet from the methyl group of the ethyl substituent, provided they are well-resolved from other signals.

Impurity Profiling and Identification in Research Syntheses

This compound is a crucial building block in the synthesis of Bilastine. google.com Therefore, its purity is paramount, and understanding the potential impurities is essential for controlling the quality of the final drug substance. Impurities can originate from starting materials, side reactions, or subsequent degradation.

The analytical methods described above (HPLC, LC-MS, GC-MS) are vital for impurity profiling. HPLC can separate and quantify known and unknown impurities, while hyphenated techniques are used to identify their structures. Research into Bilastine synthesis has identified several process-related impurities. researchgate.net Controlling these impurities to within the limits recommended by the ICH is a critical aspect of pharmaceutical development. researchgate.net

Table 3: Examples of Process-Related Impurities in Bilastine Synthesis

Compound NameMolecular FormulaRelation to Synthesis
BilastineC₂₈H₃₇N₃O₃The final Active Pharmaceutical Ingredient (API). pharmaffiliates.com
2-[4-(2-Bromoethyl)phenyl]-2-methylpropanoic AcidC₁₂H₁₅BrO₂A potential intermediate or starting material impurity. pharmaffiliates.com
Methoxyethyl bilastineC₂₇H₃₅N₃O₃A process-related impurity resulting from alternative reactants or side reactions. researchgate.netanalyticachemie.in
Bilastine Hydroxy ImpurityC₂₆H₃₃N₃O₃An impurity formed, for instance, by incomplete ethoxylation. pharmaffiliates.comdrjcrbio.com

By employing these advanced analytical methodologies, researchers can ensure a deep understanding of the chemical and physical properties of this compound, guaranteeing its suitability for use in pharmaceutical manufacturing.

Mechanistic Biological Interaction Studies of 2 2 Ethylphenyl 2 Methylpropanoic Acid and Its Analogues in Vitro Focus

Enzyme Binding and Inhibition Kinetics (e.g., Cyclooxygenase (COX) enzyme interactions of related propanoic acids)

The primary mechanism of action for many 2-arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. In vitro studies have extensively characterized the inhibitory kinetics of these compounds against the two main isoforms, COX-1 and COX-2.

The (S)-enantiomer of 2-arylpropanoic acids is generally the more potent inhibitor of COX enzymes. For instance, in a human whole-blood assay, (S)-ibuprofen demonstrated comparable inhibitory activity against both COX-1 and COX-2, with IC50 values of 2.1 µM and 1.6 µM, respectively. In contrast, (R)-ibuprofen was a significantly weaker COX-1 inhibitor (IC50 = 34.9 µM) and showed no inhibition of COX-2 at concentrations up to 250 µM.

The kinetics of COX inhibition by these compounds can vary. Ibuprofen (B1674241) is considered a competitive inhibitor, binding rapidly and reversibly to the enzyme. In contrast, naproxen (B1676952) and other profens can exhibit weak binding, time-dependent inhibition. The binding of these inhibitors typically involves a salt bridge formation between the carboxylate group of the profen and the guanidinium (B1211019) group of a conserved arginine residue (Arg-120) within the active site of the COX enzyme.

In Vitro COX Inhibition by 2-Arylpropanoic Acid Analogues

CompoundEnzymeIC50 (µM)Assay System
(S)-IbuprofenCOX-12.1Human Whole Blood
(S)-IbuprofenCOX-21.6Human Whole Blood
(R)-IbuprofenCOX-134.9Human Whole Blood
(R)-IbuprofenCOX-2>250Human Whole Blood
NaproxenCOX-1--
NaproxenCOX-2--

Receptor Ligand Binding Assays (e.g., Serotonin (B10506) transporter interactions of related compounds)

While the primary targets of 2-arylpropanoic acids are enzymes like COX, the broader chemical space of aryl-substituted compounds includes molecules that interact with various receptors and transporters. For instance, studies on phenylpiperidine derivatives, which share an aromatic ring and a substituted carbon chain, have shown high-affinity binding to the serotonin transporter (SERT).

In radioligand binding assays, these compounds are evaluated for their ability to displace a known radiolabeled ligand from the transporter. The affinity is typically expressed as the inhibition constant (Ki). For example, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives demonstrated Ki values for SERT binding ranging from 2 to 400 nM, which is comparable to the affinity of the well-known SERT inhibitor, fluoxetine.

Serotonin Transporter (SERT) Binding Affinity of Phenylpiperidine Analogues

Compound ClassKi (nM)Assay
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives2 - 400[3H]-Paroxetine Displacement
Fluoxetine (Reference)~1[3H]-Paroxetine Displacement

Studies on Metabolic Transformations in vitro (e.g., microsomal studies for chemical stability and metabolite identification, avoiding in vivo toxicity/efficacy)

In vitro metabolism studies using human liver microsomes are crucial for understanding the biotransformation of drug candidates. These studies provide insights into metabolic stability and help identify the major metabolites and the enzymes responsible for their formation. For 2-arylpropanoic acids like ibuprofen and naproxen, in vitro metabolism is well-characterized.

Ibuprofen is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C9, to hydroxylated and carboxylated metabolites. In human liver microsomes, the major metabolites are 2-hydroxyibuprofen (B1664085) and 3-hydroxyibuprofen. These phase I metabolites can then undergo further phase II conjugation reactions, such as glucuronidation.

Naproxen is also metabolized in the liver, with the main pathways being O-demethylation, mediated by CYP2C9 and CYP1A2, and acyl glucuronidation, primarily catalyzed by UGT2B7. In vitro studies with human liver microsomes have shown that naproxen acyl glucuronidation follows biphasic kinetics, suggesting the involvement of both high- and low-affinity UGT enzymes.

In Vitro Metabolism of 2-Arylpropanoic Acid Analogues in Human Liver Microsomes

CompoundPrimary Metabolic PathwayMajor MetabolitesKey Enzymes
IbuprofenHydroxylation2-hydroxyibuprofen, 3-hydroxyibuprofenCYP2C9
NaproxenO-demethylation, Acyl glucuronidationDesmethylnaproxen, Naproxen acyl glucuronideCYP2C9, CYP1A2, UGT2B7

Structure-Activity Relationships (SAR) for Fundamental Biochemical Interactions based on Structural Modifications

The structure-activity relationships for 2-arylpropanoic acids as COX inhibitors have been extensively studied. Key structural features that influence their inhibitory activity include:

The Carboxylic Acid Moiety: This group is crucial for binding to the active site of COX enzymes, forming a salt bridge with a key arginine residue. Esterification or amidation of this group can significantly alter the inhibitory profile.

The α-Methyl Group: The stereochemistry at the α-carbon is critical, with the (S)-enantiomer being significantly more active as a COX inhibitor than the (R)-enantiomer. This is due to the specific orientation of the α-methyl group within the enzyme's active site.

The Aryl Group: The nature and substitution pattern of the aromatic ring influence the potency and selectivity of COX inhibition. For example, in the case of naproxen, the methoxy (B1213986) group on the naphthalene (B1677914) ring is essential for its potent inhibitory activity.

Modifications to these key structural features can lead to changes in potency, selectivity for COX-1 versus COX-2, and can even introduce new biological activities. For instance, derivatization of the carboxylate moiety of some non-selective NSAIDs has been shown to generate potent and selective COX-2 inhibitors.

Biophysical Characterization of Compound-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed quantitative information about the binding of small molecules to their biological targets.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). This technique is well-suited for characterizing the binding kinetics of small molecule inhibitors to their enzyme targets. While specific SPR studies detailing the kinetics of 2-(2-ethylphenyl)-2-methylpropanoic acid or its close analogues with COX enzymes are not prevalent, the methodology is a powerful tool for such investigations.

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